molecular formula C13H19N3O B2789440 4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline CAS No. 478067-71-9

4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline

Cat. No. B2789440
M. Wt: 233.315
InChI Key: HKOTVCZTGRULLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline” is a chemical compound with the molecular formula C13H19N3O . It is a derivative of quinazoline, a class of organic compounds that are key templates for numerous therapeutic agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques . The synthesis involves the reaction of 1-methyl piperidin-4-one with CS2, malononitrile, and triethylamine .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline” can be analyzed using various spectral techniques such as 1H and 13C NMR, LCMS, and IR .

Future Directions

The future directions for “4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline” could involve further exploration of its biological activity. For instance, molecular docking studies indicate that similar compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis . Therefore, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .

properties

IUPAC Name

4-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-11-4-2-3-5-12(11)15-13(14-10)16-6-8-17-9-7-16/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOTVCZTGRULLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline

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